[1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate
Description
This compound (CAS: 2377935-66-3) is a chiral trifluoromethanesulfonate (triflate) salt featuring a 1,3,2-diazaphospholane heterocyclic core substituted with two (1R)-1-naphthalen-1-ylethyl groups . The compound is commercially available with ≥98% purity and is utilized in high-tech industries, including pharmaceuticals, materials science, and energy research .
Properties
IUPAC Name |
[1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N2O3PS/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)31-17-18-32(36(31)35-37(33,34)27(28,29)30)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-20H,1-2H3/t19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUJUBCWMORNQ-WOJBJXKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=CN(P3OS(=O)(=O)C(F)(F)F)C(C)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C=CN(P3OS(=O)(=O)C(F)(F)F)[C@H](C)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Analysis
Chemical Reactions Analysis
[1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role in the synthesis of bioactive molecules. Notably, it serves as an intermediate in the preparation of isoindolinone derivatives that exhibit antidiabetic properties. These derivatives are synthesized through reactions involving the trifluoromethanesulfonate moiety, which enhances reactivity towards nucleophiles.
Case Study: Antidiabetic Drug Development
A study demonstrated the synthesis of potent histone deacetylase inhibitors utilizing this compound as a key intermediate. The resulting compounds showed significant antiproliferative activity against human liver microsomes, indicating potential therapeutic applications in cancer treatment .
Organic Synthesis
In organic synthesis, [1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate is employed as a versatile reagent for various coupling reactions. Its ability to activate substrates makes it valuable in forming carbon-carbon bonds.
Table 2: Examples of Reactions Utilizing the Compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | DMF, 110 °C | Alkaloid derivatives |
| Coupling Reactions | Base-mediated conditions | Biaryl compounds |
Materials Science
The compound's unique properties also lend themselves to applications in materials science, particularly in the development of phosphorescent materials and sensors. Its phosphorus content can enhance the electronic properties of polymers when incorporated into their structures.
Case Study: Development of Phosphorescent Materials
Research has indicated that incorporating this compound into polymer matrices can improve light-emitting properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of [1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate involves its interaction with molecular targets through its diazaphospholium core and naphthalen-1-ylethyl groups. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. The trifluoromethanesulfonate group can also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
(a) (R)-(-)-1,1'-Binaphthol-2,2'-Bis(trifluoromethanesulfonate) (CAS: 126613-06-7)
This binaphthol-derived triflate shares the trifluoromethanesulfonate group but differs in its backbone: a binaphthyl scaffold replaces the diazaphospholane ring. Its (R)-configuration enables applications in asymmetric catalysis, such as facilitating enantioselective C–C bond formations .
(b) Bis(1,5-Cyclooctadiene)Rhodium(I) Trifluoromethanesulfonate
A metal-coordinated triflate complex, this compound is employed in hydrogenation reactions under high-pressure conditions (e.g., 50°C, 13,689 Torr). Unlike the target compound, it contains a rhodium center coordinated to cyclooctadiene ligands, emphasizing its role in transition-metal catalysis .
Structural and Property Comparison
Key Research Findings
- Chiral Induction : The target compound’s diazaphospholane ring introduces phosphorus-centered chirality, which may enhance stereochemical control in reactions compared to binaphthol-based triflates. However, its bulkier substituents could limit substrate accessibility in catalytic cycles .
- Reactivity: Triflate groups in all three compounds act as leaving groups or counterions, but their roles diverge. In the rhodium complex, the triflate stabilizes the metal center, while in the target compound, it likely serves as a non-coordinating anion .
Biological Activity
The compound [1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate is a phosphine ligand that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of diazaphospholanes and features a complex structure that includes a phosphorous atom coordinated with nitrogen and carbon atoms from naphthalene derivatives. The trifluoromethanesulfonate group enhances its solubility and reactivity, making it suitable for various biological applications.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Therapeutic Applications
Research indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the modulation of histone deacetylases (HDACs), which are crucial in cancer progression.
- Antidiabetic Properties : The compound has been implicated in the synthesis of alkaloids with antidiabetic effects, showcasing its potential in metabolic disease management.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar phosphine ligands. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo by targeting HDACs, leading to increased expression of tumor suppressor genes .
Case Study 2: Metabolic Effects
Another study examined the metabolic effects of phosphine ligands on de novo purine biosynthesis. Results showed that these compounds could selectively alter purine metabolism in cancer cells, suggesting a potential role in cancer therapy .
Table 1: Comparison of Biological Activities of Phosphine Ligands
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 387.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Q & A
Q. How can the stereochemical configuration of this compound be determined using X-ray crystallography?
Methodological Answer:
- Single-Crystal Growth : Recrystallize the compound in a solvent system (e.g., dichloromethane/hexane) to obtain high-quality single crystals suitable for diffraction .
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data with a completeness > 99% and redundancy ≥ 4 .
- Structure Refinement : Employ SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate stereochemistry using ORTEP-3 for graphical representation .
Example Crystallographic Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Resolution range (Å) | 0.84–1.20 |
| R-factor (%) | 3.2 |
| Flack parameter | 0.02(3) |
Q. What are optimized synthesis routes for this compound?
Methodological Answer:
- Synthetic Pathway : React 1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphole with trifluoromethanesulfonic anhydride in anhydrous dichloromethane at −78°C. Monitor reaction progress via <sup>31</sup>P NMR for disappearance of the starting material (δ ≈ 25 ppm) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product. Confirm purity via HPLC (≥99%) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the trifluoromethanesulfonate group.
- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) with molecular sieves to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can discrepancies between computational and experimental NMR data be resolved?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict <sup>1</sup>H/<sup>13</sup>C NMR shifts. Compare with experimental data (500 MHz, CDCl₃) .
- Error Analysis : Adjust solvent effects (PCM model) and conformational sampling to account for dynamic effects. Cross-validate with NOESY for spatial correlations .
Q. What experimental designs are suitable for studying its reactivity under varying conditions?
Methodological Answer:
- Factorial Design : Test reactivity in solvents (DMSO, THF, H₂O) at temperatures (25°C, 50°C) using a 3×2 factorial setup. Monitor degradation via LC-MS .
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants. Fit data to Arrhenius equation for activation energy .
Example Experimental Design Table:
| Variable | Levels | Response Measured |
|---|---|---|
| Solvent polarity | Low, Medium, High | Degradation half-life |
| Temperature (°C) | 25, 50 | Byproduct formation (%) |
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be addressed?
Methodological Answer:
- Disorder Modeling : Use SHELXL ’s PART instruction to refine disordered naphthyl groups. Apply geometric restraints to maintain bond lengths/angles .
- Twinning Analysis : Test for twinning via PLATON’s TWINABS. If detected (twin fraction > 0.3), refine using HKLF 5 format .
Key Citations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
